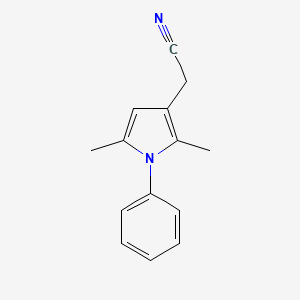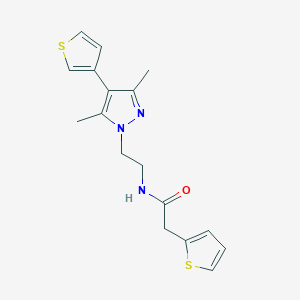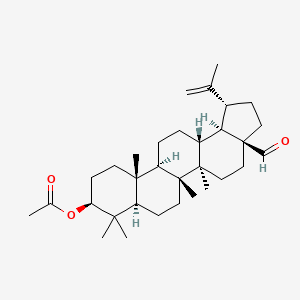
3-Acetylbetulinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetylbetulinaldehyde is a derivative of the cholesterol biosynthesis inhibitor betulin . It is available for research use and comes in weight variations starting at 100mg . The chemical name for 3-Acetylbetulinaldehyde is Lup-20 (29)-ene-3-beta-acetyl,28-al . It has a molecular formula of C32H50O3 and a molecular weight of 482.75 .
Molecular Structure Analysis
The 3-Acetylbetulinaldehyde molecule contains a total of 89 bond(s). There are 39 non-H bond(s), 3 multiple bond(s), 4 rotatable bond(s), 3 double bond(s), 1 five-membered ring(s), 4 six-membered ring(s), 1 nine-membered ring(s), 3 ten-membered ring(s), 1 ester(s) (aliphatic), and 1 aldehyde(s) (aliphatic) .Physical And Chemical Properties Analysis
3-Acetylbetulinaldehyde is a white to off-white powder . It has a molecular formula of C32H50O3 and a molecular weight of 482.75 . More specific physical and chemical properties such as melting point, boiling point, solubility, and others are not provided in the search results.Applications De Recherche Scientifique
Cancer Research
3-Acetylbetulinaldehyde: is a triterpene derived from betulin, which is known to inhibit cholesterol biosynthesis. It has been identified as an intermediate in the synthesis of 3-acetylbetulinic acid and other triterpenes and saponins with potential anticancer activity . Its role in cancer research is significant as it contributes to the development of new therapeutic agents targeting various cancer pathways.
Pharmacology
In pharmacology, 3-Acetylbetulinaldehyde is studied for its potential analgesic properties. It is part of the exploration into natural and synthetic opioids, and its derivatives are being investigated for their molecular pharmacology and potential use in pain management . This compound’s applications in pharmacology extend to the development of new drugs with improved efficacy and reduced side effects.
Organic Synthesis
Chemical engineers and organic chemists study 3-Acetylbetulinaldehyde for its utility in organic synthesis. It serves as an intermediate in the creation of complex molecules, particularly in the synthesis of compounds with pharmaceutical relevance . Its role in the development of new synthetic pathways and the production of high-value chemicals is a key area of research.
Medicinal Chemistry
In medicinal chemistry, 3-Acetylbetulinaldehyde is part of the study of heterocyclic compounds, which are crucial in the development of new medications . Its structure and reactivity make it a valuable compound for the synthesis of drugs that contain complex ring systems, which are common in many pharmaceuticals.
Biochemistry
Biochemists are interested in 3-Acetylbetulinaldehyde due to its role as a derivative of betulin, which impacts cholesterol biosynthesis . It is also involved in the study of biochemical pathways related to cancer and other diseases, contributing to a deeper understanding of cellular metabolism and the development of targeted therapies.
Biotechnology
In biotechnology, 3-Acetylbetulinaldehyde is part of the broader study of natural products and their applications in medicine, agriculture, and environmental sciences . It is a compound of interest for its potential use in the development of biotechnological solutions to health and environmental challenges.
Orientations Futures
Mécanisme D'action
Target of Action
3-Acetylbetulinaldehyde is a triterpene and derivative of the cholesterol biosynthesis inhibitor betulin . It has been found in A. japonica .
Mode of Action
As a derivative of betulin, it may share similar mechanisms, potentially inhibiting cholesterol biosynthesis .
Biochemical Pathways
3-Acetylbetulinaldehyde is an intermediate in the synthesis of 3-acetylbetulinic acid, as well as various lupine and germanicane triterpenes and saponins . These compounds have been associated with anticancer activity
Result of Action
Its parent compound, betulin, and its derivatives have been associated with anticancer activity .
Propriétés
IUPAC Name |
[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-formyl-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H50O3/c1-20(2)22-11-16-32(19-33)18-17-30(7)23(27(22)32)9-10-25-29(6)14-13-26(35-21(3)34)28(4,5)24(29)12-15-31(25,30)8/h19,22-27H,1,9-18H2,2-8H3/t22-,23+,24-,25+,26-,27+,29-,30+,31+,32+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATQYYFSJMNJAL-VFUWXHBOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)C)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetylbetulinaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-(aminomethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate;hydrochloride](/img/structure/B2871648.png)
![[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methanamine hydrochloride](/img/structure/B2871649.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-3,4,5-trimethoxybenzamide](/img/structure/B2871653.png)
![Ethyl 4-(2-chlorophenyl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2871654.png)
![4-{3-[1-(Prop-2-yn-1-yl)piperidin-4-yl]propyl}morpholine](/img/structure/B2871655.png)
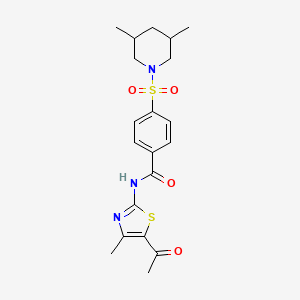
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2871659.png)
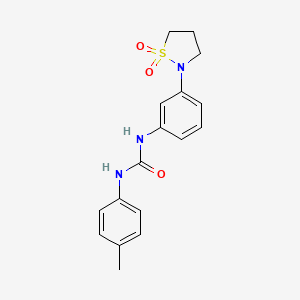

![2-(but-2-yn-1-yloxy)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2871662.png)
![N-(2-ethylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B2871663.png)
![N-(4-(dimethylamino)phenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2871664.png)
